molecular formula C23H35NO3 B12693366 (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate CAS No. 93940-31-9

(Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate

Cat. No.: B12693366
CAS No.: 93940-31-9
M. Wt: 373.5 g/mol
InChI Key: YSEJJZAIYYXXRI-GLLGPOMSSA-N
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Description

(Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a hexenyl group, a hydroxy-dimethyloctylidene moiety, and an aminobenzoate group, making it a subject of interest in synthetic organic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between (Z)-3-hexenol and 2-aminobenzoic acid, followed by the introduction of the 7-hydroxy-3,7-dimethyloctylidene group through a series of controlled reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product. Advanced techniques like continuous flow reactors and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aminobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and other high-value products. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-Hexenyl benzoate: Lacks the hydroxy-dimethyloctylidene group, making it less versatile in chemical reactions.

    2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoic acid: Lacks the hexenyl group, affecting its physical and chemical properties.

Uniqueness

(Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

93940-31-9

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

[(Z)-hex-3-enyl] 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate

InChI

InChI=1S/C23H35NO3/c1-5-6-7-10-18-27-22(25)20-13-8-9-14-21(20)24-17-15-19(2)12-11-16-23(3,4)26/h6-9,13-14,17,19,26H,5,10-12,15-16,18H2,1-4H3/b7-6-,24-17?

InChI Key

YSEJJZAIYYXXRI-GLLGPOMSSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)C1=CC=CC=C1N=CCC(C)CCCC(C)(C)O

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1N=CCC(C)CCCC(C)(C)O

Origin of Product

United States

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